diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride
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Overview
Description
Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride: is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the 3-position.
Esterification: The resulting amino acid is esterified with ethanol to form the ethyl ester.
Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the amino group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of antiviral and anticancer agents.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. Additionally, it can interact with cellular receptors, triggering specific signaling pathways that lead to desired biological effects.
Comparison with Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, ethyl ester
- Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide
Uniqueness: Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride stands out due to its specific amino and ester functional groups, which confer unique reactivity and potential applications in various fields. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUKJJZYDTALO-YFNZCNHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@@H]1N)C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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